molecular formula C20H23N3O3 B10867715 3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10867715
M. Wt: 353.4 g/mol
InChI Key: MJOZUOSADICMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: bicyclo(2.2.1)heptane-2-carboxylic acid , is a bicyclic compound with the following chemical formula:

C8H12O2\text{C}_8\text{H}_{12}\text{O}_2C8​H12​O2​

. It belongs to the class of norbornane carboxylic acids.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction between bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine . The reaction proceeds as follows:

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: reacts with to form the desired product.

Industrial Production Methods: Industrial-scale production methods for this compound may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions under suitable conditions.

    Reduction: Reduction reactions can also occur, leading to modified derivatives.

    Substitution: Substitution reactions at various positions are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions and reagents used. Detailed analysis would require experimental data.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating biological interactions and enzymatic processes.

    Medicine: Potential pharmaceutical applications.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-[[1-[(4-methylphenyl)methyl]pyrazol-3-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C20H23N3O3/c1-12-2-4-13(5-3-12)11-23-9-8-16(22-23)21-19(24)17-14-6-7-15(10-14)18(17)20(25)26/h2-5,8-9,14-15,17-18H,6-7,10-11H2,1H3,(H,25,26)(H,21,22,24)

InChI Key

MJOZUOSADICMIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.